1,3-Diethyl-2-methyl-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate
Description
1,3-Diethyl-2-methyl-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate is a complex organic compound with a molecular formula of C21H26N4O3S . This compound is part of the imidazoquinoxaline family, known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Properties
Molecular Formula |
C21H26N4O3S |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
1,3-diethyl-2-methyl-2H-imidazo[4,5-b]quinoxalin-9-ium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H18N4.C7H8O3S/c1-4-17-10(3)18(5-2)14-13(17)15-11-8-6-7-9-12(11)16-14;1-6-2-4-7(5-3-6)11(8,9)10/h6-10H,4-5H2,1-3H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
JFURRASTIUWPPG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(N(C2=NC3=CC=CC=C3[NH+]=C21)CC)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diethyl-2-methyl-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate typically involves the cyclization of amido-nitriles under mild reaction conditions. This process is often catalyzed by nickel, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are tolerant to a variety of functional groups, including arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, possibly through the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl-2-methyl-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoxaline derivative with additional oxygen functionalities, while reduction could produce a more saturated imidazoquinoxaline compound.
Scientific Research Applications
1,3-Diethyl-2-methyl-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-diethyl-2-methyl-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include kinases and transcription factors involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diethyl-2-[2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl]-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate
- ®-4-(8-methoxy-2-methyl-1-(1-phenylethy)-1H-imidazo[4,5-c]quinoline-7-yl)-3,5-dimethylisoxazole
Uniqueness
1,3-Diethyl-2-methyl-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate is unique due to its specific substitution pattern and the presence of the toluene-p-sulfonate group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
